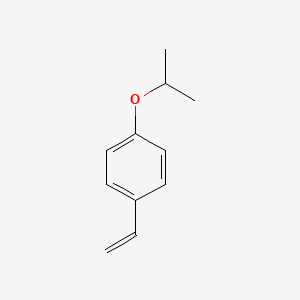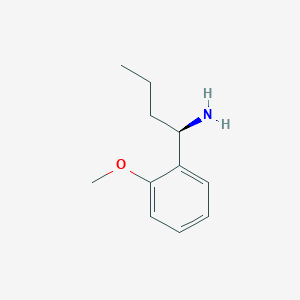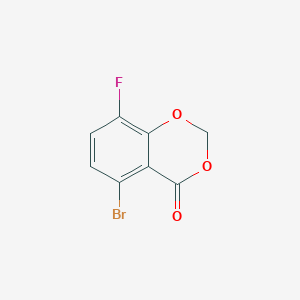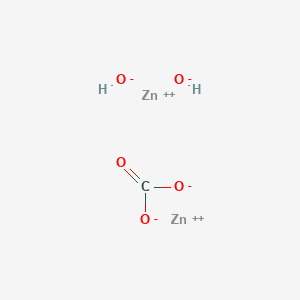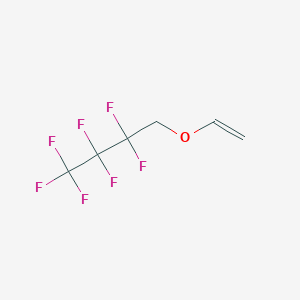![molecular formula C15H30N2O3 B12083859 N-[2-(2-hydroxyethylamino)acetyl]undecanamide](/img/structure/B12083859.png)
N-[2-(2-hydroxyethylamino)acetyl]undecanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(2-hydroxyethylamino)acetyl]undecanamide is an organic compound that belongs to the class of amides It is characterized by the presence of a long aliphatic chain (undecanamide) and a functional group containing a hydroxyethylamino moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-hydroxyethylamino)acetyl]undecanamide typically involves the reaction of undecanoic acid with 2-(2-hydroxyethylamino)acetic acid. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions generally include:
Temperature: Room temperature to 50°C
Solvent: Dichloromethane or tetrahydrofuran
Reaction Time: 12-24 hours
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using similar reaction conditions but with optimized parameters to enhance yield and purity. Continuous flow reactors and automated synthesis systems may be employed to ensure consistent production.
Analyse Chemischer Reaktionen
Types of Reactions
N-[2-(2-hydroxyethylamino)acetyl]undecanamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The amide bond can be reduced to an amine.
Substitution: The hydroxyethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as halides or alkoxides in the presence of a base.
Major Products
Oxidation: Formation of N-[2-(2-oxoethylamino)acetyl]undecanamide.
Reduction: Formation of N-[2-(2-aminoethylamino)acetyl]undecanamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
N-[2-(2-hydroxyethylamino)acetyl]undecanamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the formulation of surfactants, emulsifiers, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of N-[2-(2-hydroxyethylamino)acetyl]undecanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyethylamino moiety can form hydrogen bonds with active sites, influencing the activity of the target molecule. The long aliphatic chain may also play a role in membrane interactions, affecting the compound’s bioavailability and efficacy.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-[2-(2-hydroxyethylamino)acetyl]octadecanamide
- N-[2-(2-hydroxyethylamino)acetyl]hexadecanamide
- N-[2-(2-hydroxyethylamino)acetyl]dodecanamide
Uniqueness
N-[2-(2-hydroxyethylamino)acetyl]undecanamide is unique due to its specific chain length and functional groups, which confer distinct physicochemical properties. Compared to similar compounds with shorter or longer chains, it may exhibit different solubility, reactivity, and biological activity profiles.
Eigenschaften
Molekularformel |
C15H30N2O3 |
|---|---|
Molekulargewicht |
286.41 g/mol |
IUPAC-Name |
N-[2-(2-hydroxyethylamino)acetyl]undecanamide |
InChI |
InChI=1S/C15H30N2O3/c1-2-3-4-5-6-7-8-9-10-14(19)17-15(20)13-16-11-12-18/h16,18H,2-13H2,1H3,(H,17,19,20) |
InChI-Schlüssel |
ANWPFBVBDLIVOT-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCC(=O)NC(=O)CNCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(8S,9S,13S,14S,17S)-13-ethyl-17-ethynyl-3-methoxy-4,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-ol](/img/structure/B12083779.png)
![3,3-Difluoro-N-[(oxan-4-yl)methyl]cyclobutan-1-amine](/img/structure/B12083781.png)
![tert-butyl 3-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl]pyrrolidine-1-carboxylate](/img/structure/B12083787.png)
![Phenol, 4-[(2,2-difluoroethyl)amino]-](/img/structure/B12083792.png)

![2-(3-Methyl-3,8-diazabicyclo[3.2.1]oct-8-YL)ethanamine](/img/structure/B12083799.png)

